molecular formula C19H20BrNO3S B12139716 N-(3-bromobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methylbenzamide

N-(3-bromobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methylbenzamide

Cat. No.: B12139716
M. Wt: 422.3 g/mol
InChI Key: AAHJXZPATJZLND-UHFFFAOYSA-N
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Description

N-(3-bromobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methylbenzamide is a synthetic benzamide derivative characterized by a 3-bromobenzyl group, a 1,1-dioxidotetrahydrothiophen-3-yl (sulfolane-derived) moiety, and a 2-methyl-substituted benzamide backbone. Characterization typically employs spectroscopic methods (NMR, IR, MS) and X-ray crystallography for structural confirmation, as seen in related compounds .

Properties

Molecular Formula

C19H20BrNO3S

Molecular Weight

422.3 g/mol

IUPAC Name

N-[(3-bromophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)-2-methylbenzamide

InChI

InChI=1S/C19H20BrNO3S/c1-14-5-2-3-8-18(14)19(22)21(17-9-10-25(23,24)13-17)12-15-6-4-7-16(20)11-15/h2-8,11,17H,9-10,12-13H2,1H3

InChI Key

AAHJXZPATJZLND-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)N(CC2=CC(=CC=C2)Br)C3CCS(=O)(=O)C3

Origin of Product

United States

Preparation Methods

Bromination of 3-Methylbenzyl Precursors

The 3-bromobenzyl group is introduced via radical bromination or electrophilic substitution. A validated method involves:

  • Reactant : 3-Methylbenzyl chloride or 3-methylbenzoic acid.

  • Reagents : NBS (1.2–1.5 equiv) with azobisisobutyronitrile (AIBN, 0.1 equiv) in chlorobenzene.

  • Conditions : Reflux at 80–90°C for 6–8 hours.

  • Yield : 85–90% for 3-bromomethyl intermediates.

Mechanistic Insight : Radical-initiated bromination selectively targets the methyl group due to the directing effect of the electron-withdrawing benzamide.

Synthesis of 1,1-Dioxidotetrahydrothiophen-3-amine

The sulfone-containing amine is prepared via oxidation and reduction:

  • Oxidation : Tetrahydrothiophene is treated with hydrogen peroxide (30%) in acetic acid at 50°C for 24 hours to form 1,1-dioxidotetrahydrothiophene.

  • Amination : The sulfone is converted to the 3-amine derivative using Gabriel synthesis (phthalimide substitution followed by hydrazine cleavage).

Key Data :

StepReagentsYield
OxidationH₂O₂, CH₃COOH78%
Phthalimide substitutionK₂CO₃, DMF, 90°C82%
Hydrazine cleavageNH₂NH₂, EtOH, reflux88%

Amide Coupling Strategies

Direct Coupling Using Carbodiimide Reagents

A two-step protocol links 2-methylbenzoic acid to the amines:

  • Acid Activation : 2-Methylbenzoic acid is converted to its acyl chloride using thionyl chloride (SOCl₂).

  • Coupling : The acyl chloride reacts with N-(3-bromobenzyl)-1,1-dioxidotetrahydrothiophen-3-amine in dichloromethane (DCM) with triethylamine (TEA) as a base.

Optimized Conditions :

  • Molar Ratio : 1:1.2 (acid chloride:amine).

  • Temperature : 0°C to room temperature.

  • Yield : 75–82%.

Solid-Supported Catalysis

A patent (US20190040011A1) describes a high-yield method using molecular sieve catalysts:

  • Catalyst : Zeolite-supported Hβ (1.5 wt%).

  • Solvent : Toluene.

  • Conditions : 70°C for 14 hours.

  • Yield : 92%.

Advantages :

  • Reduced side reactions.

  • Catalyst recyclability (≥30 cycles without significant yield loss).

Purification and Characterization

Isolation Techniques

  • Recrystallization : Ethyl acetate/heptane (3:1) removes unreacted starting materials.

  • Column Chromatography : Silica gel with ethyl acetate/hexane (40:60) gradient.

Analytical Data

ParameterValueSource
Melting Point132–134°C
¹H NMR (CDCl₃)δ 7.45 (d, J=8.4 Hz, 2H, Ar-H)
HPLC Purity>98%

Comparative Analysis of Methods

MethodYieldTimeCostScalability
Direct Coupling75–82%8–12hLowModerate
Solid-Supported92%14hHighHigh
Radical Bromination85–90%6–8hMediumHigh

Trade-offs : Solid-supported catalysis offers superior yields but requires specialized catalysts. Direct coupling is cost-effective for small-scale synthesis.

Challenges and Mitigation Strategies

  • Regioselectivity in Bromination : Competing aryl bromination is minimized using radical initiators (AIBN) and excess NBS.

  • Amine Sensitivity : The 1,1-dioxidotetrahydrothiophen-3-amine is hygroscopic; reactions are conducted under anhydrous conditions with molecular sieves.

  • By-Product Formation : Unreacted acyl chloride is quenched with aqueous NaHCO₃ during workup.

Industrial-Scale Adaptations

  • Continuous Flow Reactors : Reduce reaction time by 40% for bromination steps.

  • Solvent Recycling : Toluene and DMF are recovered via distillation, lowering environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(3-bromobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methylbenzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the sulfur atom in the tetrahydrothiophene ring.

    Substitution: The bromine atom in the benzyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may result in the formation of various substituted benzyl derivatives.

Scientific Research Applications

N-(3-bromobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methylbenzamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It may be used in studies involving enzyme inhibition or protein-ligand interactions.

    Industry: The compound can be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-(3-bromobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzamide Ring

N-(3-Bromobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-isobutoxybenzamide
  • Structure : Differs in the benzamide substitution (4-isobutoxy vs. 2-methyl).
  • Molecular Formula: C₂₂H₂₆BrNO₄S (MW: 480.417) .
N-(3-bromobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-ethoxybenzamide
  • Structure : 2-ethoxy substitution replaces 2-methyl.
  • Molecular Formula: C₂₀H₂₂BrNO₄S (MW: 452.36) .
  • Impact : The ethoxy group introduces stronger electron-donating effects, which could modulate electronic interactions in catalytic or receptor-binding contexts .

Halogen and Benzyl Group Modifications

N-(2-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-ethoxybenzamide
  • Structure : 2-chlorobenzyl instead of 3-bromobenzyl; 3-ethoxy on benzamide.
  • Molecular Formula: C₂₁H₂₃ClNO₄S (MW: 444.93) .
  • Impact : Chlorine’s smaller atomic radius and lower electronegativity compared to bromine may reduce steric hindrance and alter binding specificity in biological targets .
N-(3-bromobenzyl)-N-(1,1-dioxidotetrahydro-3-thienyl)-2-(4-fluorophenoxy)acetamide
  • Structure: Acetamide backbone with 4-fluorophenoxy substituent.
  • Properties : Predicted boiling point: 668.1°C; density: 1.55 g/cm³; pKa: -0.97 .

Backbone and Heterocyclic Modifications

N-(3-bromobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1-benzofuran-2-carboxamide
  • Structure : Benzofuran-2-carboxamide replaces benzamide.
  • Molecular Formula: C₂₂H₂₂BrNO₄S (MW: 476.38) .
  • Impact : The benzofuran system introduces rigidity and planar aromaticity, which could enhance π-π stacking interactions in biological systems .
(Z)-N-(3-(3-bromophenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)-3-methylbenzamide
  • Structure: Thieno[3,4-d]thiazole ring system with a Z-configuration.
  • Molecular Formula : C₁₉H₁₇BrN₂O₃S₂ (MW: 465.4) .
  • Impact : The fused thiazole-thiophene system increases complexity and may confer unique electronic properties for catalysis or medicinal chemistry .

Key Structural and Functional Insights

Substituent Effects on Physicochemical Properties

Compound Substituent Molecular Weight Key Property Changes
Target Compound 2-methyl ~480 Moderate hydrophobicity
4-Isobutoxy Analog 4-isobutoxy 480.417 Increased steric bulk
2-Ethoxy Analog 2-ethoxy 452.36 Enhanced electron donation
2-Chlorobenzyl Analog 2-chloro 444.93 Reduced steric hindrance
Benzofuran Carboxamide Benzofuran 476.38 Planar aromaticity

Biological Activity

N-(3-bromobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methylbenzamide is a complex organic compound notable for its unique structural features, including a bromobenzyl group, a tetrahydrothiophene moiety, and a benzamide backbone. This compound has garnered attention in medicinal chemistry due to its potential biological activities and therapeutic applications.

Structural Characteristics

The molecular formula of the compound is C21H24BrNO6SC_{21}H_{24}BrNO_6S with a molecular weight of approximately 498.4 g/mol. The presence of multiple functional groups suggests interactions with various biological targets, making it a candidate for further research in pharmacology.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Anticancer Activity : Preliminary studies indicate that compounds with similar structures may inhibit cancer cell proliferation. For instance, compounds that inhibit Cbl-B have shown promise in treating certain cancers, suggesting that this compound could exhibit similar properties .
  • Antimicrobial Properties : The presence of the bromine atom and the thiophene ring may enhance the compound's ability to interact with microbial targets, potentially leading to antimicrobial activity.
  • Enzyme Inhibition : Compounds featuring thiophene moieties have been reported to act as enzyme inhibitors. The specific mechanism by which this compound interacts with enzymes remains an area for future research.

Research Findings and Case Studies

Recent studies have focused on the synthesis and characterization of similar compounds, providing insights into their biological activities. For example:

  • Synthesis Pathways : The synthesis of this compound typically involves multi-step reactions that include the formation of the tetrahydrothiophene moiety and subsequent bromination .
  • In Vitro Studies : In vitro assays have been conducted to evaluate the cytotoxic effects of structurally related compounds on various cancer cell lines. Results indicate that modifications in the substituents can significantly alter biological activity.
  • Structure-Activity Relationship (SAR) : Understanding the SAR is crucial for optimizing the biological efficacy of this compound. Variations in substituent groups have been shown to impact both potency and selectivity against specific biological targets.

Comparative Analysis Table

The following table summarizes structural comparisons with related compounds:

Compound NameStructural FeaturesUnique Aspects
N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methylbenzamideContains a thiophene moiety and amide linkageLacks bromobenzyl substitution
5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-(methylbenzamide)Similar thiophene and benzofuran structuresChlorine substitution instead of bromine
N-(4-bromobenzyl)-N-(tetrahydrothienyl)carboxamideContains a tetrahydrothienyl groupDifferent core structure without benzofuran

Q & A

Q. Advanced Research Focus

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets. Parameterize the sulfone group’s partial charges accurately due to its electron-withdrawing effects .
  • MD Simulations : Run GROMACS simulations to assess stability of predicted complexes over 100-ns trajectories .

Which analytical techniques are critical for characterizing this compound?

Q. Advanced Research Focus

  • XRD : Resolve crystal structure using SHELXL for precise bond-length/angle measurements .
  • Thermal Analysis : Conduct TGA/DSC to determine decomposition thresholds (e.g., sulfone stability up to 200°C) .
  • Chiral HPLC : Essential for confirming enantiopurity if asymmetric synthesis is employed .

How does structural modification of the benzyl group impact bioactivity?

Q. Advanced Research Focus

  • Electron-Withdrawing Substituents : Bromine at the 3-position enhances electrophilicity, improving cross-coupling efficiency but potentially reducing membrane permeability .
  • Bulkier Groups : Replace bromine with tert-butyl to study steric effects on target binding; use SPR to measure affinity changes .

What redox behaviors are associated with the dioxidotetrahydrothiophene moiety?

Q. Advanced Research Focus

  • Oxidation Resistance : The sulfone group is fully oxidized; further redox activity is unlikely unless the ring opens under reductive conditions (e.g., Na/NH3) .
  • Reductive Ring-Opening : Use LiAlH4 to cleave the tetrahydrothiophene ring, generating thiol intermediates for further functionalization .

How can hydrolysis of the amide bond be leveraged in prodrug design?

Q. Advanced Research Focus

  • pH-Sensitive Release : Design prodrugs that hydrolyze in acidic environments (e.g., tumor microenvironments) using kinetic studies under varying pH .
  • Enzymatic Activation : Incorporate esterase-cleavable linkers adjacent to the amide bond for targeted activation .

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